3-Fluoro-2-nitrophenoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c9-5-2-1-3-6(8(5)10(13)14)15-4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSJWFPVDBNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 3 Fluoro 2 Nitrophenoxyacetic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional handle for a range of derivatization reactions, including esterification, amidation, and salt formation.
The conversion of the carboxylic acid group of 3-fluoro-2-nitrophenoxyacetic acid to an ester can be achieved through several standard synthetic methodologies. These reactions are fundamental in organic synthesis, often employed to protect the carboxylic acid, modify solubility, or to create intermediates for further reactions wikipedia.org.
One common method is Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and typically requires the removal of water to drive it to completion.
Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride . This highly reactive intermediate can then be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the desired ester in high yield.
Another widely used approach involves coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, allowing for direct reaction with an alcohol wikipedia.org. Imidazole-based reagents have also been developed as efficient acylating agents for ester formation escholarship.org. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
The reaction of the carboxylic acid moiety with amines to form amides is a robust and frequently utilized transformation. While specific studies on this compound are limited, extensive research on the isomeric 2-(3-fluoro-4-nitrophenoxy)acetic acid provides a clear model for these condensation reactions. mdpi.comresearchgate.net
A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized by condensing the parent acid with various substituted anilines. mdpi.com One successful strategy involved the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the condensation. mdpi.com An alternative, two-step approach was also employed, where the carboxylic acid was first converted to its acyl chloride, which then reacted with the amine to yield the final amide product. mdpi.comresearchgate.net This latter method often provides a more convenient workup and purification process. mdpi.com
The scope of this reaction is broad, with various substituted anilines serving as effective nucleophiles. The use of different condensing agents, such as titanium tetrachloride (TiCl₄) in pyridine, has also been reported as a general and efficient method for the direct amidation of carboxylic acids. researchgate.net The table below summarizes the synthesis of several amide derivatives from the related 2-(3-fluoro-4-nitrophenoxy)acetic acid, illustrating the versatility of this reaction.
| Amine Substrate | Product | Overall Yield (%) | Reference |
|---|---|---|---|
| 3-Chloroaniline | N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 48.7 | mdpi.com |
| 4-Bromo-3-fluoroaniline | N-(4-Bromo-3-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 56.8 | researchgate.net |
| 4-Chloro-3-(trifluoromethyl)aniline | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 58.9 | researchgate.net |
As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form carboxylate salts. Reaction with common inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution yields the corresponding water-soluble sodium or potassium salts.
Beyond simple salt formation, the resulting carboxylate anion can act as a ligand, coordinating to metal centers to form metal carboxylate complexes. A general method for synthesizing such complexes involves the direct reaction of a carboxylic acid with an organometallic compound, which is heated to induce thermal decomposition and in-situ formation of the metal carboxylate. google.com The carboxylate group can bind to metal ions in various modes, including monodentate, bidentate chelating, or bridging, leading to a diverse range of coordination polymers and discrete molecular complexes. The principles of Hard and Soft Acids and Bases (HSAB) can be applied to predict the stability and nature of these complexes; the carboxylate oxygen atoms are hard bases, preferentially binding to hard or borderline metal acids like Fe(III), Zn(II), and Co(II). researchgate.net
Transformations of the Aromatic Nitro Group
The nitro group (-NO₂) on the aromatic ring is a powerful electron-withdrawing group that significantly influences the ring's reactivity and serves as a precursor for other important functional groups, most notably the amino group.
The reduction of the aromatic nitro group to a primary amine is one of its most important transformations. This conversion is a key step in the synthesis of many pharmaceutical and chemical intermediates.
Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.com This method is generally clean and high-yielding. For example, the catalytic hydrogenation of the related 2,5-difluoro-4-nitrophenylacetic acid successfully yields the corresponding amino derivative. google.com
Stoichiometric reduction using metals in acidic media is another classic approach. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for converting aromatic nitro compounds to anilines. These methods are often used in laboratory and industrial settings due to their reliability and cost-effectiveness. The reduction of a nitro group is a critical step in the synthesis of various complex molecules, underscoring its synthetic utility. wikipedia.org The resulting amino group can then undergo a wide array of subsequent reactions, such as diazotization. google.com
While reduction to an amine is the most common reaction, other transformations of the nitro group are possible. Partial reduction can lead to intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) compounds, although achieving this selectively can be challenging and often requires specific reagents and controlled conditions.
Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . In this compound, the fluorine atom is positioned ortho to the nitro group, making it highly susceptible to displacement by nucleophiles. Reagents such as alkoxides, thiolates, or amines could potentially displace the fluoride (B91410) ion to generate new derivatives.
The amino group formed from the reduction of the nitro group opens up further derivatization possibilities. For instance, the resulting aniline (B41778) derivative can undergo diazotization with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyls, and cyano groups, or used in azo coupling reactions. A diazotization-fluorination sequence has been reported for analogous aminophenylacetic acid derivatives. google.com
Aromatic Ring Functionalization and Substitutions
The reactivity of the aromatic ring of this compound is predominantly governed by the electronic properties of its substituents: the fluoro, nitro, and phenoxyacetic acid groups. These substituents create a highly electron-deficient aromatic system, which dictates its behavior in substitution reactions.
The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine atom. The nitro group effectively stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for substitution. govtpgcdatia.ac.inmasterorganicchemistry.com The general mechanism for SNAr reactions involves a two-step addition-elimination process. govtpgcdatia.ac.innih.gov
The fluorine atom is an excellent leaving group in SNAr reactions, often being more reactive than other halogens (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-fluorine bond. masterorganicchemistry.com
Research on analogous compounds provides strong evidence for the potential SNAr reactions of this compound. For instance, studies on 1-fluoro-2-nitrobenzene (B31998) show that it readily undergoes SNAr with various nucleophiles, including phenols, to form diphenyl ether derivatives. csic.es Similarly, the fluorine atom in 4-chloro-5-fluoro-2-nitrophenol (B1592491) can be displaced by an ethoxy group or a hydroxyl group under basic conditions, highlighting the lability of a fluorine atom activated by an ortho-nitro group. mdpi.com The reduction of the nitro group to an amine is another potential reaction pathway.
Given these precedents, this compound is expected to react with a variety of nucleophiles, leading to the substitution of the fluorine atom.
Potential Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-2-nitrophenoxyacetic acid |
| Amine | Morpholine | 3-(Morpholino)-2-nitrophenoxyacetic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-2-nitrophenoxyacetic acid |
| Hydroxide | Sodium hydroxide (NaOH) | 3-Hydroxy-2-nitrophenoxyacetic acid |
These reactions typically proceed under mild conditions, often at room temperature or with gentle heating in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net
The potential for electrophilic aromatic substitution (EAS) on the this compound ring is severely limited. The aromatic ring is strongly deactivated by the cumulative electron-withdrawing effects of its substituents.
Nitro Group (-NO₂): This is one of the most powerful deactivating groups and a strong meta-director. masterorganicchemistry.com
Fluoro Group (-F): As a halogen, fluorine is deactivating due to its inductive effect but is ortho-, para-directing because of resonance. masterorganicchemistry.com
The combined influence of these groups, particularly the powerful deactivating nitro group, renders the benzene (B151609) ring highly electron-deficient and thus not nucleophilic enough to attack most electrophiles. libretexts.org Friedel-Crafts alkylation and acylation reactions, for example, are known to fail on rings substituted with strongly deactivating groups like -NO₂. libretexts.org Any attempt at forcing an electrophilic substitution, such as nitration or halogenation, would require extremely harsh conditions (e.g., strong acids and high temperatures), which could lead to decomposition of the molecule. masterorganicchemistry.com Therefore, further functionalization of the aromatic ring via electrophilic substitution is considered impractical for this compound.
Derivatization Strategies for Analytical Applications
The carboxylic acid functional group of this compound serves as a versatile handle for derivatization, enabling the attachment of various tags for enhanced analytical detection.
The inherent structure of this compound already possesses a chromophore (the nitrophenoxy group), which absorbs UV light. However, for more sensitive and selective detection, particularly in complex biological matrices, derivatization with a fluorescent tag is a common strategy. Fluorescent probes offer significantly lower detection limits compared to absorption-based methods. researchgate.net
The primary method for creating a fluorescent derivative of this compound involves forming a stable covalent bond between its carboxylic acid and a fluorescent molecule (fluorophore). This is typically achieved by converting the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) and then reacting it with an amine-functionalized fluorophore to form a highly stable amide bond.
Common Fluorophores for Derivatization:
| Fluorophore Class | Example Reagent | Key Features |
| Coumarins | 7-Amino-4-methylcoumarin | Strong blue fluorescence, relatively small size. |
| Benzofurazans | 4-Amino-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Environmentally sensitive fluorescence, widely used in biological applications. magtech.com.cn |
| BODIPY Dyes | BODIPY-amine derivatives | High quantum yields, sharp emission peaks, good photostability. nih.gov |
| Pyrene | 1-Pyrenemethylamine | Long fluorescence lifetime, capable of forming excimers. ambeed.com |
The resulting fluorescently-labeled this compound can be readily detected and quantified using techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. srce.hrarabjchem.org
For analysis by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization can be crucial for enhancing sensitivity. nih.gov While the carboxylic acid group can be deprotonated and detected in negative ion mode, its ionization efficiency may be low or subject to matrix effects.
Chemical derivatization can introduce a moiety that is more readily ionized, thereby significantly improving the MS signal. nih.gov For carboxylic acids, several strategies are employed:
Amidation with Ionizable Tags: Similar to fluorescent labeling, the carboxylic acid can be coupled with an amine-containing tag. For enhanced positive-mode ESI-MS detection, a tag containing a tertiary amine (which is easily protonated) or a quaternary amine (which carries a permanent positive charge) is ideal.
Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with carboxylic acids to form hydrazone derivatives. This method is effective for improving chromatographic retention on reverse-phase columns and enhancing detection sensitivity in LC-MS analysis.
Table of Derivatization Reagents for MS Detection:
| Reagent Name | Functional Group Targeted | Purpose |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Improves chromatographic behavior and ionization. |
| Girard's Reagent T | Carboxylic Acid (after activation) | Introduces a permanent positive charge (quaternary amine) for enhanced positive-mode ESI-MS detection. |
| N,N-Dimethylethylenediamine | Carboxylic Acid (after activation) | Introduces a tertiary amine for enhanced positive-mode ESI-MS detection. |
Furthermore, if the nitro group on the aromatic ring were to be reduced to an amine, a new site for derivatization would be created. This primary amine could then be tagged with reagents such as fluorinated anhydrides (e.g., pentafluoropropionic anhydride (B1165640), PFPA) for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This dual-functionalization potential adds to the versatility of this compound in advanced analytical studies.
Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Nitrophenoxyacetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a comprehensive analysis of 3-Fluoro-2-nitrophenoxyacetic acid derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical derivative, such as an ester or amide of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-OCH₂-) protons, and any protons on the derivatizing group (e.g., the methyl group of a methyl ester).
The aromatic region of the spectrum is particularly informative. The three protons on the phenyl ring will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the neighboring fluorine atom. The electron-withdrawing effects of the nitro group and the fluorine atom will cause these protons to be deshielded, shifting their signals downfield.
For instance, in the related compound, l-(4-(3-fluoro-4-nitrophenoxy) phenyl) ethanone, the aromatic protons are observed in the range of δ 6.98-8.20 ppm. researchgate.net For derivatives of the isomeric 2-(3-fluoro-4-nitrophenoxy)acetic acid, the methylene protons of the acetoxy group typically appear as a singlet at approximately δ 5.0 ppm. Current time information in Bangalore, IN. A similar chemical shift would be anticipated for the methylene protons in derivatives of this compound.
Table 1: Representative ¹H NMR Data for a Hypothetical Methyl 3-Fluoro-2-nitrophenoxyacetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.80 | m | 3H | Ar-H |
| ~4.90 | s | 2H | -OCH ₂- |
| ~3.80 | s | 3H | -CH ₃ |
This table is illustrative, based on data from related compounds. 'm' denotes a multiplet, and 's' denotes a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C-O, aromatic C-F, CH₂). The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.
For a derivative of this compound, characteristic signals would include the carbonyl carbon of the ester or acid group (typically δ 165-175 ppm), the carbons of the aromatic ring (δ 110-160 ppm), and the methylene carbon (δ ~65-70 ppm). The carbon atom directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling, a key identifying feature. The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF). For example, in related fluoronitro-substituted aromatic compounds, C-F coupling constants can be significant, with ¹JCF often exceeding 240 Hz. mdpi.com
Table 2: Representative ¹³C NMR Data for a Hypothetical Methyl 3-Fluoro-2-nitrophenoxyacetate
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C =O |
| ~155.0 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~145.0 (d, ²JCF ≈ 15 Hz) | C -NO₂ |
| ~140.0 (s) | C -O |
| ~125.0 (d, ³JCF ≈ 5 Hz) | Ar-C H |
| ~120.0 (s) | Ar-C H |
| ~115.0 (d, ²JCF ≈ 25 Hz) | Ar-C H |
| ~68.0 | -OC H₂- |
| ~52.0 | -OC H₃ |
This table is illustrative, based on data from related compounds. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. bio-conferences.org Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, this technique is particularly useful for fluorinated compounds. magritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings. In a derivative of this compound, the fluorine atom is attached to an electron-rich aromatic ring that is also substituted with a strong electron-withdrawing nitro group. This specific substitution pattern will result in a characteristic chemical shift. For aromatic fluorine compounds, the signals typically appear between -100 and -200 ppm. magritek.com The signal for the fluorine in this compound would be expected to show coupling to the nearby aromatic protons, resulting in a multiplet.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. mdpi.com For a derivative such as methyl 3-fluoro-2-nitrophenoxyacetate (C₉H₈FNO₅), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). For example, the HRMS data for N-substituted amide derivatives of the isomeric 2-(3-fluoro-4-nitrophenoxy)acetic acid consistently show experimental masses that are very close to the calculated values, confirming their elemental composition. Current time information in Bangalore, IN.
Table 3: HRMS Data for a Hypothetical Methyl 3-Fluoro-2-nitrophenoxyacetate
| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass |
| C₉H₉FNO₅ | 230.0465 | (Predicted within 5 ppm) |
The molecular formula for the protonated molecule [M+H]⁺ is used for the calculation.
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibration of bonds. Each functional group absorbs infrared radiation at a characteristic frequency.
For this compound and its derivatives, FT-IR spectroscopy would reveal key stretching vibrations:
O-H Stretch: For the carboxylic acid, a broad absorption would be seen in the region of 2500-3300 cm⁻¹.
C=O Stretch: A strong absorption around 1700-1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid or ester. arxiv.org
N-O Stretch: The nitro group will show two strong, characteristic stretching bands; an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
C-O Stretch: The ether and ester C-O stretches will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-F Stretch: The C-F bond stretch will show a strong absorption in the 1000-1400 cm⁻¹ region.
Aromatic C=C Stretches: These typically appear as multiple bands in the 1450-1600 cm⁻¹ region.
Spectroscopic data from related structures, such as 5-fluoro-2-[6-(4-nitrophenoxy)-1H-imidazo[4,5-b] pyridin-2-yl]phenol, show characteristic peaks for N-O stretching (1420 cm⁻¹), C-O ether stretching (1190 cm⁻¹), and aromatic ring vibrations (1430, 1540 cm⁻¹), which aligns with the expected regions for these functional groups. d-nb.info
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by a series of absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies would include the stretching of the O-H bond in the carboxylic acid group, typically appearing as a broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching of the carboxylic acid would be observed as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the nitro group (-NO₂) would be confirmed by two distinct stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The C-F bond stretch would likely appear in the 1000-1400 cm⁻¹ range, while the C-O-C ether linkage would show characteristic stretching bands around 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with aromatic C=C stretching appearing in the 1400-1600 cm⁻¹ region.
In a study of a related compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, characteristic FT-IR peaks were observed at 1680 cm⁻¹ (amide C=O), 1530 cm⁻¹ and 1335 cm⁻¹ (NO₂ stretches), and various bands for ether and aromatic linkages, providing a reference for the expected spectral regions for similar structures. mdpi.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Nitro Group | Asymmetric NO₂ Stretch | 1500-1560 |
| Nitro Group | Symmetric NO₂ Stretch | 1335-1385 |
| Aryl-F Bond | C-F Stretch | 1000-1400 |
| Ether Linkage | Asymmetric C-O-C Stretch | 1200-1250 |
| Ether Linkage | Symmetric C-O-C Stretch | 1000-1100 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds and symmetric vibrations.
The symmetric stretching of the nitro group, which is often weak in FT-IR, would be expected to produce a strong signal in the Raman spectrum. Similarly, the aromatic ring vibrations, particularly the ring "breathing" modes, would be prominent. The C-C skeletal vibrations of the benzene (B151609) ring would also be clearly visible. While O-H and C=O stretches are also Raman active, they are typically weaker than in the FT-IR spectrum. Analysis of related molecules like 3-nitro-p-toluic acid has shown that a combination of FT-IR and Raman spectroscopy, supported by theoretical calculations, is essential for a complete vibrational assignment. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the packing of this compound molecules in the crystal lattice.
Elucidation of Crystal Packing and Intermolecular Interactions
Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound. For this compound, it is highly probable that hydrogen bonding would be a dominant intermolecular force, with the carboxylic acid group acting as a hydrogen bond donor (O-H) and acceptor (C=O). This could lead to the formation of dimeric structures, a common motif in carboxylic acids, or extended chains.
Computational and Theoretical Investigations of 3 Fluoro 2 Nitrophenoxyacetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular characteristics that are often difficult or impossible to measure experimentally. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that balances accuracy with computational cost. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for geometry optimization, the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a true minimum on the potential energy surface). faccts.de
For molecules like 3-Fluoro-2-nitrophenoxyacetic acid, DFT calculations are typically performed using a specific combination of a functional and a basis set. The B3LYP functional, a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation, is a popular choice known for its reliability in predicting molecular geometries and energies. nih.govajchem-a.com This is often paired with a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling systems with lone pairs and anions. nih.govajchem-a.com
The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on each atom are negligible and the total energy is minimized. faccts.de The successful completion of a geometry optimization is often confirmed by a frequency calculation, where the absence of imaginary frequencies indicates that the structure is a true energy minimum. faccts.de The resulting optimized geometry provides key structural parameters.
Table 1: Representative Geometric Parameters from DFT Calculations for Phenoxyacetic Acid Derivatives This table presents typical bond length and angle values obtained from DFT calculations on related phenoxyacetic acid structures to illustrate the type of data generated. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Carboxylic acid carbonyl bond | ~1.21 Å |
| C-O Bond Length | Carboxylic acid C-OH bond | ~1.35 Å |
| O-H Bond Length | Carboxylic acid hydroxyl bond | ~0.97 Å |
| C-F Bond Length | Aromatic carbon-fluorine bond | ~1.36 Å |
| C-N Bond Length | Aromatic carbon-nitro group bond | ~1.48 Å |
| O-C-C Angle | Angle in the acetic acid side chain | ~110° |
| O=C-O Angle | Angle within the carboxyl group | ~123° |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a particular location on the molecule's surface. The MEP is typically visualized as a 3D map projected onto a constant electron density surface. uni-muenchen.de
Different colors on the MEP map indicate regions of varying electrostatic potential.
Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on oxygen or nitrogen atoms. uni-muenchen.de
Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms. uni-muenchen.de
Green: Regions of neutral or near-zero potential, often associated with nonpolar hydrocarbon portions of the molecule.
For this compound, an MEP analysis would predict the sites of chemical reactivity. The most negative potential (red regions) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid, identifying them as the primary sites for interaction with electrophiles. The area around the acidic hydrogen of the carboxyl group would exhibit the most positive potential (blue region), confirming it as the most likely site for deprotonation. The fluorine atom, being highly electronegative, would also contribute to a negative potential region on the aromatic ring. Such analyses are crucial for designing molecules with specific interaction capabilities. researchgate.net
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between a select few molecular orbitals. wikipedia.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu
HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. youtube.com
LUMO: This is the innermost orbital without electrons. Its energy level is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.
For this compound, the electron-withdrawing nitro and fluoro groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenoxyacetic acid. The distribution of the HOMO density would likely be concentrated on the phenoxy oxygen and the aromatic ring, while the LUMO density would be primarily located on the nitro group and the aromatic ring, indicating the sites for nucleophilic and electrophilic attack, respectively.
Table 2: Example Frontier Orbital Energies and Global Reactivity Descriptors for a Nucleoside Analogue (Clevudine) Calculated at the B3LYP/6-311G++(d,p) Level This table, adapted from a study on a different molecule, illustrates the type of data generated by FMO analysis. nih.gov A similar analysis would be performed for this compound.
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.3984 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.2331 |
| Energy Gap (ΔE) | LUMO - HOMO | 4.1653 |
| Ionization Potential (I) | -EHOMO | 7.3984 |
| Electron Affinity (A) | -ELUMO | 3.2331 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0826 |
| Chemical Softness (S) | 1 / (2η) | 0.2400 |
| Electronegativity (χ) | (I + A) / 2 | 5.3157 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. tdx.cat These models create a mathematical equation that correlates numerical values describing the molecule's structure (molecular descriptors) with an observed property. nih.gov
The acidity constant (pKa) is a critical physicochemical parameter for an acidic compound like this compound, as it governs its degree of ionization in different environments. QSPR models are frequently developed to predict pKa values, which can be faster and more cost-effective than experimental measurements. um.si
To build a pKa prediction model, a dataset of compounds with known pKa values is assembled. For each compound, a set of molecular descriptors is calculated. These can range from simple counts of atoms and bonds to complex quantum chemical parameters. A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is then used to find the best correlation between the descriptors and the pKa values. niscpr.res.in For substituted acetic acids, studies have shown that descriptors such as the most positive charge on the acidic hydrogen atom (q+) and the most negative charge on the carboxylic oxygen atom (q-) are highly relevant. niscpr.res.in An increase in the positive charge on the hydrogen facilitates its removal, thus increasing acidity (lowering pKa). niscpr.res.in
Table 3: Example of a Multiple Linear Regression (MLR) Model for pKa Prediction of Substituted Acetic Acids This table is based on a published QSPR study and shows a simplified model to illustrate the methodology. niscpr.res.in
| Model Equation: pKa = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... | |
|---|---|
| Descriptor | Description |
| q+ | Most positive charge of the acidic hydrogen atom |
| q- | Most negative charge of the carboxylic oxygen atom |
| Statistical Quality: R² = 0.94, Q² = 0.93 (Example values indicating good model fit and predictive power) |
Beyond physicochemical properties, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), can model chemical reactivity and biological activity. eajournals.org The toxicity of nitroaromatic compounds, for instance, has been successfully modeled using QSAR, linking molecular descriptors to lethal dose concentrations. doi.org
The development of these models relies on identifying and calculating relevant molecular descriptors that can quantify the structural features responsible for a molecule's reactivity. Quantum chemical calculations are a primary source for these descriptors. The choice of descriptors is critical for building a robust and predictive model.
Table 4: Common Quantum Chemical Descriptors Used in Reactivity Modeling A list of descriptors frequently employed in QSPR/QSAR studies to model chemical reactivity and biological activity. nih.govniscpr.res.ineajournals.org
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | EHOMO, ELUMO, HOMO-LUMO gap, Dipole Moment | Electron-donating/accepting ability, kinetic stability, polarity |
| Charge-based | Mulliken atomic charges, MEP-derived charges | Sites for electrostatic interactions, nucleophilic/electrophilic centers |
| Thermodynamic | Total energy, Enthalpy of formation, Gibbs free energy | Molecular stability, reaction spontaneity |
| Global Reactivity | Chemical Hardness (η), Chemical Softness (S), Electronegativity (χ) | Overall reactivity profile based on FMO energies |
For this compound, a QSPR model for reactivity would likely incorporate descriptors that capture the influence of the electron-withdrawing fluoro and nitro substituents on the electronic properties of the molecule.
Simulation of Reaction Mechanisms and Transition State Analysis
The elucidation of reaction pathways for this compound is achieved through sophisticated computational modeling. These theoretical investigations provide deep insights into the intrinsic properties of the reactions at a molecular level. By employing methods such as Density Functional Theory (DFT), researchers can map out the energetic landscape of a chemical reaction, from reactants to products, and identify the high-energy transition state that connects them.
Theoretical simulations are crucial for understanding the kinetics and thermodynamics of potential reactions involving this compound, such as ether cleavage, decarboxylation, or nucleophilic aromatic substitution. The process begins with the precise geometry optimization of the reactant and product molecules. Following this, a search for the transition state—a first-order saddle point on the potential energy surface—is conducted. colorado.edu The structure of this transient species reveals the specific arrangement of atoms at the peak of the energy barrier.
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. These calculations can be performed in the gas phase or include solvent effects to more accurately mimic laboratory conditions.
Furthermore, tools like Molecular Electrostatic Potential (MESP) surface analysis are used to predict reactive sites on the molecule. researchgate.net For this compound, MESP maps would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.
Table 1: Illustrative Data from a Hypothetical Reaction Mechanism Simulation
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Observations |
| Reactants | This compound + Reagent | 0.0 | Optimized ground state geometry |
| Transition State | Transient complex | +ΔE‡ | First-order saddle point; imaginary frequency present |
| Products | Resulting molecules | -ΔErxn | Optimized ground state geometry of products |
Note: This table is illustrative. The values for activation energy (ΔE‡) and reaction energy (ΔErxn) would be determined via specific quantum chemical calculations for a defined reaction.
Conformational Space Exploration and Potential Energy Surface Mapping
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. This compound possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-O-C ether linkage and the bonds within the acetic acid side chain. colorado.edu Understanding the accessible conformations and their relative energies is therefore essential.
Computational chemistry provides a powerful tool for this exploration through the mapping of the Potential Energy Surface (PES). A relaxed PES scan is a common technique where specific dihedral angles are systematically rotated in discrete steps, and at each step, the rest of the molecule's geometry is allowed to relax to its lowest energy arrangement. researchgate.netresearchgate.netdoi.org This process generates an energy profile that reveals the landscape of all possible conformations.
The minima on the PES correspond to stable conformers (rotamers), while the peaks represent the energy barriers for rotation between these conformers. researchgate.netresearchgate.net The conformer with the absolute lowest energy is termed the global minimum and represents the most probable structure of the molecule in its ground state. The geometric parameters (bond lengths, bond angles, and dihedral angles) of this most stable conformer can then be used for further, more detailed computational analyses, such as spectral predictions or docking studies. researchgate.net
Studies on similar phenoxyacetic acid derivatives often employ Density Functional Theory (DFT) methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a reliable balance between accuracy and computational cost. researchgate.nettandfonline.com Such analyses for this compound would identify the preferred orientation of the nitrophenyl ring relative to the ether linkage and the spatial arrangement of the carboxylic acid group.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Key Dihedral Angle 1 (τ1, C-O-C-C) | Key Dihedral Angle 2 (τ2, O-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| 1 (Global Minimum) | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 0.00 | 75.3 |
| 2 | ~70° (gauche) | ~180° (anti-periplanar) | 1.50 | 10.2 |
| 3 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 1.85 | 6.5 |
| 4 | ~70° (gauche) | ~0° (syn-periplanar) | 2.10 | 4.8 |
Note: This table is a hypothetical representation based on typical findings for substituted phenoxyacetic acids. The exact values of dihedral angles, relative energies, and Boltzmann populations would need to be determined by performing a specific PES scan on this compound.
Applications of 3 Fluoro 2 Nitrophenoxyacetic Acid As a Versatile Chemical Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
The unique arrangement of functional groups in 3-fluoro-2-nitrophenoxyacetic acid makes it an ideal starting material for constructing elaborate molecular architectures, including various heterocyclic systems and functionalized derivatives.
Construction of Heterocyclic Systems (e.g., Quinoxaline (B1680401) Analogues)
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds found in various pharmacologically active agents and functional materials. nih.gov The standard synthesis of the quinoxaline core involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.orgmdpi.com
This compound can serve as a precursor for quinoxaline derivatives. A plausible synthetic strategy involves the transformation of the acetic acid side chain into a suitable 1,2-dicarbonyl equivalent. For instance, the carboxylic acid can be converted into an α-haloketone, which can then be oxidized to a glyoxal (B1671930) derivative. This intermediate, possessing the required 1,2-dicarbonyl moiety, can then undergo the classical condensation reaction with an ortho-phenylenediamine to form the quinoxaline ring system. The presence of the fluoro and nitro substituents on the phenoxy ring allows for further diversification of the final product.
Additionally, the nitro group on the phenoxy ring can be chemically reduced to an amino group. This resulting amine can then participate in cyclization reactions, providing another route to different heterocyclic structures. For example, reductive cyclization of related 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts is a known method for preparing 1,4-benzoxazin-3(4H)-ones.
Synthesis of Functionalized Phenoxyacetamide Derivatives
The carboxylic acid moiety of this compound is readily converted into an amide functional group, providing access to a wide range of functionalized phenoxyacetamide derivatives. The direct condensation of a carboxylic acid with an amine is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org While the reaction can be challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt, this is typically overcome by heating the salt to drive off water or by using a coupling agent. libretexts.orgsci-hub.se
Common coupling agents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonic acid anhydrides such as propylphosphonic anhydride (B1165640) (T3P). libretexts.orgnih.govresearchgate.net In this process, the coupling agent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then displaced by the amine nucleophile to form the amide bond. This method is highly efficient and is widely used in peptide synthesis. researchgate.netorganic-chemistry.org The reaction of this compound with various substituted anilines or aliphatic amines can thus generate a library of novel phenoxyacetamide compounds for further study and application.
Table 1: Examples of Amide Synthesis from Carboxylic Acids This table presents generalized data on amide synthesis and is for illustrative purposes.
| Carboxylic Acid | Amine | Coupling Method | Product |
|---|---|---|---|
| Phenylacetic Acid | Aniline (B41778) | Heat (>100°C) | N-phenyl-2-phenylacetamide |
| Benzoic Acid | Benzylamine | DCC | N-benzylbenzamide |
Formation of Aromatic Ether and Ester Linkages
The structure of this compound inherently contains an aromatic ether linkage, and its synthesis is a prime example of this bond formation. The most common method for preparing such phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl chloroacetate, by a phenoxide. In the synthesis of the title compound, 3-fluoro-2-nitrophenol (B1304201) is treated with a base to form the corresponding phenoxide ion, which then attacks the electrophilic carbon of the haloacetate. Subsequent hydrolysis of the resulting ester yields this compound.
Furthermore, the carboxylic acid group of the molecule is a versatile handle for forming ester linkages through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jocpr.com Alternatively, esters can be formed under milder conditions using coupling agents. For example, nitrophenylacetic acid derivatives have been successfully esterified with alcohols using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org These esterification reactions allow for the attachment of the this compound moiety to a wide variety of alcohol-containing molecules.
Table 2: Examples of Esterification Reactions This table presents generalized data on ester synthesis and is for illustrative purposes.
| Carboxylic Acid | Alcohol | Catalyst | Product |
|---|---|---|---|
| 2-Nitrophenoxyacetic Acid | Ethanol (B145695) | H₂SO₄ | Ethyl 2-(2-nitrophenoxy)acetate |
| Phenylacetic Acid | Glycerol | Amberlyst-15 | 2,3-dihydroxypropyl 2-phenylacetate jocpr.com |
Role in the Chemical Synthesis of Agrochemically Relevant Molecules
Phenoxyacetic acid derivatives have long been a cornerstone of the agrochemical industry, with many compounds exhibiting potent herbicidal activity. starskychemical.comnih.gov
Building Block for Herbicide Precursors
Phenoxyacetic acids and their derivatives can function as synthetic auxins, a class of plant growth regulators. At high concentrations, these compounds can overwhelm the natural hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death, which makes them effective herbicides. revmaterialeplastice.ro Other related nitrophenoxy compounds act by disrupting critical metabolic pathways in weeds.
This compound, containing both the phenoxyacetic acid scaffold and activating nitro and fluoro groups, is a valuable precursor for new herbicidal candidates. The synthesis of several commercial herbicides involves the reaction of substituted nitrophenols with various reagents. For example, the protoporphyrinogen (B1215707) oxidase (protox) inhibitor flumioxazin (B1672886) is synthesized from a fluorinated nitrophenol. The structural similarity of this compound to these building blocks makes it a highly relevant intermediate for the development of novel, potentially more effective or selective herbicides. It can be used to create libraries of related compounds, such as esters and amides, for screening and optimization of herbicidal activity. d-nb.infofrontiersin.orgdcu.ie
Integration into Materials Science and Polymer Chemistry
The application of phenoxyacetic acid derivatives extends beyond pharmaceuticals and agrochemicals into the realm of materials science and polymer chemistry. These compounds can be incorporated into polymer backbones or used as additives to modify material properties. starskychemical.com
For example, phenoxyacetic acids have been used to synthesize protonated polyaniline salts. Polyaniline is a conductive polymer, but its processing is often limited by poor solubility. By using phenoxyacetic acids as dopants during the polymerization of aniline, researchers have created polyaniline salts with significantly improved solubility in common organic solvents, enhancing their processability for applications such as anti-corrosion coatings and electronic components. niscpr.res.in
In another application, phenoxyacetic acids have been used as template molecules in the creation of molecularly imprinted polymers (MIPs). nih.govresearchgate.net In this technique, a polymer network is formed around a "template" molecule. After the template is removed, it leaves behind a cavity that is specifically shaped to recognize and bind the template or structurally similar molecules. MIPs created using phenoxyacetic acid templates have shown high selectivity for capturing phenoxyacetic acid-based herbicides from complex environmental samples, demonstrating their utility in analytical and separation sciences. nih.govresearchgate.net The specific structure of this compound could be exploited to create highly specialized MIPs for targeted applications.
Monomer or Intermediate in the Synthesis of High-Performance Polymers
This compound, while not extensively documented as a direct monomer in polymerization, serves as a crucial precursor for the synthesis of monomers used in high-performance polymers such as polyamides and polyimides. The presence of the fluorine atom and the nitro group offers unique reactivity and imparts desirable properties to the resulting polymers.
The general strategy involves the chemical modification of this compound to create difunctional monomers, typically diamines or diacids, which can then undergo polycondensation reactions. For instance, the carboxylic acid group can be converted to other functionalities, and the nitro group can be reduced to an amine. This versatile intermediate allows for the introduction of a fluoro-substituted phenoxy moiety into the polymer backbone.
Fluorinated high-performance polymers are of significant interest due to their exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low moisture absorption. The introduction of fluorine atoms into the polymer structure can enhance these characteristics.
Research Findings:
Studies on structurally similar compounds have demonstrated the viability of this approach. For example, novel fluorinated polyimides have been synthesized from diamine monomers containing fluoro and phenoxy groups. These polyimides exhibit excellent thermal stability, good mechanical properties, and low dielectric constants, making them suitable for applications in the microelectronics industry. rsc.org The synthesis of such diamines often involves the reaction of a fluoronitrobenzene derivative with a diol, followed by the reduction of the nitro groups. vt.edu
A similar approach could be envisioned for this compound. The carboxylic acid group could be protected or modified, followed by the reduction of the nitro group to an amine. The resulting amino-functionalized compound could then be further reacted to form a diamine monomer. Alternatively, the core structure could be used to synthesize diacid monomers. These monomers, containing the fluoro-phenoxy-acetic acid moiety, could then be polymerized with appropriate comonomers (e.g., dianhydrides for polyimides or diisocyanates for polyamides) to yield high-performance polymers with tailored properties.
The table below summarizes the properties of high-performance polyimides synthesized from fluorinated diamine monomers, illustrating the potential characteristics of polymers derived from this compound-based monomers.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Fluorinated Polyimide | Fluorinated Diamine + Dianhydride | High thermal stability (Tg > 250°C), low dielectric constant (< 3.0), good mechanical strength, low moisture absorption. rsc.orgresearchgate.net | Microelectronics, aerospace components, flexible displays. |
| Aromatic Polyamide | Fluorinated Diamine + Diacid Chloride | Excellent thermal resistance, high tensile strength, good chemical inertness. nih.gov | Advanced composites, protective apparel, high-temperature filtration. |
Precursor for Advanced Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced functional materials. The combination of the aromatic ring, the electron-withdrawing nitro group, the electronegative fluorine atom, and the reactive carboxylic acid functionality allows for the design and synthesis of materials with specific optical, electronic, and recognition properties.
One significant area of application is in the development of materials for electronic and optoelectronic devices. The incorporation of fluorine into organic materials can lower the dielectric constant, which is a critical requirement for insulating materials in high-frequency microelectronic applications to reduce signal delay and cross-talk. rsc.org Polyimides derived from fluorinated monomers, for which this compound can be a precursor, are prime candidates for such applications.
Furthermore, the nitro group can be a versatile functional handle. It can be reduced to an amino group, which can then be used for further functionalization, such as the attachment of chromophores or other active moieties. This allows for the tuning of the material's properties for specific applications.
Research Findings:
Research on related compounds has shown that fluorinated aromatic polyimides can be used to create materials with excellent moisture-sensitive properties. For example, a polyimide prepared from a fluorinated diamine monomer containing an ether linkage demonstrated potential as a humidity-sensitive material. google.com This suggests that functional materials derived from this compound could find use in sensors and other smart devices.
The development of novel functional materials often relies on the precise control of molecular architecture. The synthetic accessibility of derivatives from this compound allows for the creation of a library of compounds with systematically varied structures. This is crucial for establishing structure-property relationships and optimizing material performance.
The following table outlines potential advanced functional materials that could be synthesized using this compound as a precursor, based on the functionalities of analogous compounds.
| Material Class | Synthetic Approach | Key Functional Properties | Potential Applications |
| Low-k Dielectric Polymers | Polymerization of derived fluorinated diamine/diacid monomers. rsc.org | Low dielectric constant, high thermal stability. | Interlayer dielectrics in integrated circuits. |
| Chemical Sensors | Functionalization of the aromatic ring or the carboxylic acid with receptor units. | Selective binding to specific analytes. | Environmental monitoring, medical diagnostics. |
| Nonlinear Optical (NLO) Materials | Introduction of donor-acceptor chromophores onto the molecular scaffold. | High second-order NLO response. | Optical communications, data storage. |
Utility in General Organic Synthesis and Method Development
This compound is a valuable building block in general organic synthesis, providing a scaffold for the construction of more complex molecules, particularly those with potential biological activity. The presence of multiple reactive sites—the carboxylic acid, the aromatic ring activated by the nitro group, and the potential for nucleophilic substitution of the fluorine atom under certain conditions—makes it a versatile intermediate.
The primary utility of this compound lies in its role as a starting material for the synthesis of a variety of derivatives. The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride, allowing for the attachment of diverse molecular fragments. The nitro group can be readily reduced to an amine, which can then be diazotized or acylated, opening up a wide range of synthetic possibilities.
Research Findings:
A notable example of the utility of a closely related compound is the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents. mdpi.com In this work, the pivotal intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid, was synthesized and then condensed with various substituted anilines to produce a library of compounds for biological evaluation. mdpi.com This highlights the role of the phenoxyacetic acid moiety as a key structural element for generating novel bioactive molecules.
The development of new synthetic methodologies can also benefit from the unique reactivity of compounds like this compound. The interplay between the fluoro and nitro substituents on the aromatic ring can influence the regioselectivity of further substitution reactions, providing a platform for studying and developing new synthetic strategies.
The following table provides examples of synthetic transformations and the resulting compound classes that can be accessed from this compound, demonstrating its versatility in organic synthesis.
| Reaction Type | Reagents and Conditions | Product Class | Potential Further Applications |
| Amidation | Thionyl chloride, then a primary or secondary amine. | N-substituted amides | Synthesis of biologically active compounds. mdpi.com |
| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄). | Esters | Prodrug design, modification of solubility. |
| Nitro Group Reduction | Fe/HCl or catalytic hydrogenation (e.g., H₂, Pd/C). | 3-Fluoro-2-aminophenoxyacetic acid derivatives | Synthesis of diamines for polymerization, heterocyclic synthesis. vt.edu |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (under harsh conditions). | Substituted phenoxyacetic acid derivatives | Access to a wider range of functionalized building blocks. |
Future Research Directions and Emerging Avenues for 3 Fluoro 2 Nitrophenoxyacetic Acid
Exploration of Novel and Sustainable Synthetic Routes
The current synthesis of 3-Fluoro-2-nitrophenoxyacetic acid and its derivatives often involves traditional methods that can be inefficient. For instance, the Williamson ether synthesis, a common method for creating the ether linkage in phenoxyacetic acids, has shown low yields and requires laborious chromatographic purification when applied to related structures like 2-(3-fluoro-4-nitrophenoxy)acetic acid. mdpi.com This highlights a critical need for the development of novel and more sustainable synthetic strategies.
Future research should focus on "green" chemistry principles to improve the synthesis of this compound. This includes exploring alternative, less hazardous solvents, and developing catalytic systems that can improve reaction efficiency and reduce waste. Photobiocatalysis, which uses light-activated enzymes, offers a promising green alternative for certain chemical transformations. nih.gov For example, fatty acid photodecarboxylases (FAP) can catalyze decarboxylation reactions upon photoexcitation of their flavin cofactor, a process that could be explored for modifications of the acetic acid moiety. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for lower costs. | Identifying suitable green solvents and catalysts, optimizing reaction conditions. |
| Photobiocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| One-Pot, Two-Step Synthesis | Increased efficiency, reduced workup, potentially higher yields. | Compatibility of reagents, control over reaction intermediates. |
Investigation of Undiscovered Reactivity Patterns and Highly Selective Transformations
The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the fluoro, nitro, and carboxylic acid moieties. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This was observed in a study where a desired fluorine-containing acid was unintentionally replaced by an ethoxy group due to an SNAr reaction with the ethanol (B145695) solvent. mdpi.com
Future investigations should systematically explore the reactivity of this compound under a variety of conditions to uncover novel transformations. This could involve studying its behavior with a broader range of nucleophiles, electrophiles, and catalysts. The nitro group, for instance, can be reduced to an amine, which opens up a vast array of subsequent chemical modifications. Understanding the regioselectivity of these reactions—how the positions of the existing substituents direct incoming reagents to a specific spot on the molecule—is critical for its use as a versatile building block.
The development of highly selective transformations is another key area of future research. This involves designing reactions that target a specific functional group while leaving others intact. For example, methods for the selective reduction of the nitro group in the presence of the carboxylic acid, or the selective modification of the carboxylic acid without affecting the aromatic ring, would be highly valuable. The use of modern catalytic systems, including those based on transition metals, could enable such selective transformations.
High-Throughput Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry are indispensable tools. nih.gov These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. nih.govcijournal.ru
Combinatorial chemistry involves systematically combining a set of building blocks in all possible combinations to produce a library of diverse molecules. nih.gov For this compound, this could involve reacting the core structure with a variety of amines, alcohols, or other functionalized molecules to create a library of amides, esters, and other derivatives. The "one-bead one-compound" (OBOC) method is a powerful technique for generating large chemical libraries for screening. nih.gov
High-throughput synthesis platforms, often employing robotic automation, can accelerate the production and purification of these compound libraries. researchgate.net This allows for the rapid exploration of structure-activity relationships, which is crucial for identifying promising lead compounds for drug discovery. A "click chemistry" approach, which utilizes highly efficient and specific reactions, has been successfully used to generate large libraries of metal complexes for screening. chemrxiv.org A similar strategy could be applied to this compound to rapidly create a diverse set of derivatives.
Application of In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of chemical reactions is essential. In-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow chemists to follow the progress of a reaction as it happens. frontiersin.org
These techniques can provide valuable information about the formation of intermediates, the consumption of reactants, and the appearance of products. frontiersin.org For the synthesis of this compound, in-situ spectroscopy could be used to monitor the progress of the etherification reaction, helping to identify optimal reaction conditions and minimize the formation of byproducts. Attenuated total reflectance (ATR) FT-IR spectroscopy is particularly useful for monitoring reactions in solution and can provide detailed information about the species present at the electrode-electrolyte interface in electrochemical reactions. frontiersin.org
By providing a deeper understanding of the reaction kinetics and mechanism, in-situ spectroscopy can accelerate the development of more efficient and robust synthetic processes for this compound and its derivatives.
Rational Design of Derivatives Through Computational Chemistry and Machine Learning
Computational chemistry and machine learning are transforming the field of drug discovery by enabling the rational design of new molecules with desired properties. nih.gov These approaches can be used to predict the biological activity, toxicity, and other important properties of virtual compounds before they are synthesized in the lab, saving time and resources. researchgate.net
For this compound, computational docking studies can be used to predict how its derivatives will bind to a specific biological target, such as an enzyme or receptor. acs.org This information can guide the design of new compounds with improved potency and selectivity. For example, docking studies were used to investigate the influence of linker substitution on the binding of IDO1 degraders to the target protein. acs.org
Machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models. researchgate.netchemrxiv.org These models can then be used to predict the activity of new, unsynthesized compounds. Deep generative models, a type of machine learning, have been developed for the de novo design of macrocyclic compounds, demonstrating the power of AI in exploring novel chemical space. acs.org By applying these computational tools to this compound, researchers can accelerate the discovery of new derivatives with therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-2-nitrophenoxyacetic acid, and how do reaction conditions influence yield?
- Methodology : Start with nitration of 3-fluorophenol followed by coupling with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via recrystallization (ethanol/water) to remove unreacted starting materials .
- Key Variables : Temperature (70–90°C), stoichiometric ratio of nitro precursor to bromoacetic acid (1:1.2), and reaction time (12–24 hours).
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
NMR : Compare - and -NMR spectra to reference data. The fluorine at C3 and nitro group at C2 induce distinct deshielding effects on neighboring protons .
Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ peak at m/z 214) confirms molecular weight.
HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%) .
Q. What safety protocols are critical during synthesis and handling?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid skin contact due to potential irritancy from nitro and fluorine groups .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in downstream reactions?
- Mechanistic Insight : The nitro group (strong electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitutions to the meta position. Fluorine’s inductive effect further polarizes the C-O bond in the acetic acid moiety, enhancing nucleophilic acyl substitution .
- Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 2-nitrophenoxyacetic acid) using kinetic studies (UV-Vis monitoring at 300 nm).
Q. How can contradictory biological activity data be resolved when testing this compound against enzyme targets?
- Case Study : If IC₅₀ values vary between assays, validate via:
Dose-Response Curves (triplicate runs, 8-point dilutions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
